molecular formula C13H17NO B6334131 (3S)-1-Benzyl-3-methyl-piperidin-4-one CAS No. 2353568-84-8

(3S)-1-Benzyl-3-methyl-piperidin-4-one

Cat. No. B6334131
CAS RN: 2353568-84-8
M. Wt: 203.28 g/mol
InChI Key: OVQAJYCAXPHYNV-NSHDSACASA-N
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Description

(3S)-1-Benzyl-3-methyl-piperidin-4-one, also known as (3S)-1-benzyl-3-methylpiperidine-4-one, is a synthetic compound belonging to the class of piperidines. It is a structural isomer of (3R)-1-benzyl-3-methylpiperidine-4-one and is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, such as synthesis, drug design, and biochemical research.

Scientific Research Applications

(3S)-1-benzyl-3-methyl-piperidin-4-one is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of compounds, such as piperidine derivatives, amides, and esters. It has also been used as a starting material for the synthesis of drugs and other biologically active compounds. In addition, it has been used in the synthesis of enzymes, peptides, and other proteins.

Mechanism of Action

The mechanism of action of (3S)-1-benzyl-3-methyl-piperidin-4-one is not well understood. However, it is believed to interact with a variety of enzymes and proteins, including those involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-1-benzyl-3-methyl-piperidin-4-one are not well understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of fatty acids and cholesterol.

Advantages and Limitations for Lab Experiments

The main advantage of using (3S)-1-benzyl-3-methyl-piperidin-4-one in laboratory experiments is its high solubility in a variety of solvents. This makes it ideal for use in a variety of synthetic reactions. In addition, it has a low melting point, which makes it easy to purify and store. However, it is important to note that it is not very stable in the presence of light and heat, which can lead to decomposition.

Future Directions

The potential future directions for (3S)-1-benzyl-3-methyl-piperidin-4-one include further investigation into its biochemical and physiological effects. In particular, further research could be conducted to better understand its mechanism of action and its potential applications in drug design and synthesis. In addition, further research could be conducted to explore its potential as a tool for studying the metabolism of drugs and other compounds. Finally, further research could be conducted to explore its potential as a therapeutic agent.

Synthesis Methods

(3S)-1-benzyl-3-methyl-piperidin-4-one can be synthesized through a variety of methods. The most common method is the reaction of benzyl bromide and 3-methyl piperidine in the presence of anhydrous aluminum chloride as a catalyst. The reaction produces an intermediate, 3-methyl-1-benzylpiperidine, which is then converted to (3S)-1-benzyl-3-methyl-piperidin-4-one by an acid-catalyzed dehydration reaction. Other methods of synthesis include the reaction of benzaldehyde and 3-methyl piperidine in the presence of sodium hydride, and the reaction of benzyl chloride and 3-methyl piperidine in the presence of a base.

properties

IUPAC Name

(3S)-1-benzyl-3-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQAJYCAXPHYNV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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